8-(5-Hexyloxolan-2-YL)octanoic acid
Description
8-(5-Hexyloxolan-2-yl)octanoic acid (IUPAC name) is a medium-chain fatty acid derivative characterized by a furan ring substituted with a hexyl group and an octanoic acid chain. Its molecular formula is C₁₈H₃₄O₃, with an average molecular mass of 298.467 g/mol and a monoisotopic mass of 298.250795 Da . The compound is naturally present in heat-treated soybean oil and is classified among prostaglandins and related compounds due to its structural similarity to oxidized fatty acids .
The furan moiety (oxolane ring) at the 5-hexyl position distinguishes it from simpler fatty acids, conferring unique physicochemical properties. ChemSpider ID 18851680 and CAS RN 61781-98-4 are key identifiers for this compound .
Properties
CAS No. |
61781-98-4 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
8-(5-hexyloxolan-2-yl)octanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
InChI Key |
AQIVDANQKWQSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(O1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(5-Hexyloxolan-2-YL)octanoic acid typically involves the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis.
Substitution with Hexyl Group: The furan ring is then substituted with a hexyl group at the 5-position. This can be done using hexyl halides in the presence of a base.
Attachment of the Octanoic Acid Chain: The final step involves the attachment of the octanoic acid chain to the furan ring.
Chemical Reactions Analysis
8-(5-Hexyloxolan-2-YL)octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hexyl group can be replaced with other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(5-Hexyloxolan-2-YL)octanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 8-(5-Hexyloxolan-2-YL)octanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in fatty acid metabolism. This modulation can lead to changes in cellular processes such as lipid synthesis and degradation .
Comparison with Similar Compounds
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid (C₁₀H₁₂O₃S)
- Key Features : Contains a thienyl (sulfur-containing) ring instead of a furan.
- Physical Data : Melting point 105–107°C; IR peaks at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (C=O); GC-MS m/z 212 (M⁺). Elemental analysis: C 56.58%, H 5.70%, S 15.11% .
- Comparison: The thienyl group introduces sulfur, altering polarity and reactivity compared to the furan in the target compound. The shorter carbon chain (pentanoic acid vs. octanoic acid) reduces lipophilicity.
9,12-Epoxyoctadecanoic Acid (C₁₈H₃₄O₃)
- Key Features : An epoxidized fatty acid with an oxirane (epoxide) ring.
- Comparison: The epoxide group increases chemical reactivity (e.g., ring-opening reactions) compared to the stable furan in 8-(5-hexyloxolan-2-yl)octanoic acid. This makes it suitable for surfactant synthesis .
Medium-Chain Fatty Acids and Derivatives
Octanoic Acid (C₈H₁₆O₂)
Decanoic Acid (C₁₀H₂₀O₂)
- Key Features: Another MCT component.
- Biological Impact: No significant bone health effects observed in mice, contrasting with octanoic acid .
- Comparison : Longer chain length and absence of cyclic structures reduce structural similarity to the target compound.
Functionalized Octanoic Acid Derivatives
8-(Diethyl(octyl)silyl)octanoic Acid (C₁₈H₃₈O₂Si)
- Key Features : Silicon-containing derivative with a silyl group.
- Synthesis : Prepared via nucleophilic substitution; yields 62–70%. NMR data show distinct shifts for silyl protons (δ 0.46–0.52 ppm) .
- Comparison : The silyl group enhances hydrophobicity and stability, making it useful in drug delivery systems, unlike the furan-based target compound .
8-Azido-octanoyl-OSu (C₁₃H₂₀N₄O₃)
- Key Features : Azide-functionalized for click chemistry applications.
- Applications : Used to label proteins, nucleic acids, or glycans .
- Comparison : The azide group enables bioorthogonal reactions, a feature absent in the target compound.
Data Tables
Research Findings
- Structural Reactivity: The furan ring in this compound is less reactive than epoxides (e.g., 9,12-epoxyoctadecanoic acid) but more polar than purely aliphatic chains (e.g., octanoic acid) .
- Biological Implications: Unlike octanoic acid, the target compound’s effects on bone health are unstudied, highlighting a research gap .
- Synthetic Utility : Silicon- and azide-functionalized analogs demonstrate broader applicability in material science and biochemistry compared to the naturally occurring target compound .
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